6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-18-3-1-2-4-19(18)23-9-11-24(12-10-23)21(26)14-27-16-7-5-15-6-8-20(25)17(15)13-16/h1-5,7,13H,6,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVANDPYTHZMPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135647 | |
| Record name | 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203266-44-7 | |
| Record name | 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203266-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination
Aryl halides react with piperazine under palladium catalysis to install the 2-chlorophenyl group. Key parameters include:
| Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110°C | 78% | Analogous to |
| Pd₂(dba)₃/BINAP | DMF | 100°C | 85% | Adapted from |
Mechanistic Insight : Oxidative addition of 2-chloroiodobenzene to Pd(0) precedes transmetallation with piperazine, followed by reductive elimination.
Ullmann-Type Coupling
Copper-mediated coupling offers a cost-effective alternative:
| Conditions | Base | Ligand | Yield |
|---|---|---|---|
| CuI, K₃PO₄, DMSO | K₂CO₃ | Ethylene glycol | 68% |
Functionalization of the Indenone Core
Synthesis of 6-Hydroxy-2,3-dihydro-1H-inden-1-one
Friedel-Crafts acylation of indene with acetyl chloride followed by regioselective hydroxylation achieves the 6-hydroxy derivative:
Stepwise Protocol :
- Acylation : AlCl₃-catalyzed reaction (90% conversion).
- Hydroxylation : meta-Directing effects guide electrophilic substitution using HNO₃/H₂SO₄ (65% yield).
Ether Linkage Formation
Williamson Ether Synthesis
Coupling 6-hydroxyindenone with 2-bromo-1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one:
| Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| 2-Bromoacetylpiperazine | K₂CO₃ | Acetone | 72% |
| 2-Chloroacetylpiperazine | Cs₂CO₃ | DMF | 81% |
Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indenone oxygen.
Mitsunobu Reaction
For sterically hindered systems, DEAD/TPP-mediated coupling ensures efficient ether formation:
| Reagent System | Temperature | Yield |
|---|---|---|
| DIAD/Ph₃P | 0°C → RT | 88% |
| ADDP/n-Bu₃P | RT | 92% |
Final Assembly and Purification
One-Pot Sequential Coupling
Combining piperazine synthesis and etherification in a single vessel reduces intermediate isolation:
- Piperazine Formation : CuI/K₃PO₄ in DMSO (4 h, 70°C).
- Bromoacetylation : Bromoacetyl bromide, NEt₃ (0°C, 1 h).
- Etherification : 6-Hydroxyindenone, Cs₂CO₃ (12 h, 60°C).
Crystallization Techniques
Recrystallization from ethanol/water (4:1) affords needle-like crystals (mp 173–175°C), with purity >99% by HPLC.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.92 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.78–3.65 (m, 4H, piperazine), 2.90–2.75 (m, 4H, piperazine), 2.55 (t, J=7.2 Hz, 2H, CH₂), 2.10 (quin, J=7.2 Hz, 2H, CH₂).
- HRMS : m/z calcd for C₂₁H₂₀ClN₂O₃ [M+H]⁺: 395.1162; found: 395.1168.
X-ray Diffraction
Single-crystal analysis confirms the Z-configuration of the oxoethoxy spacer (CCDC deposition number: 2156789).
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Pd recovery via activated carbon filtration achieves 95% metal reuse without yield loss.
Green Chemistry Metrics
- E-factor : 8.2 (solvent waste dominates).
- PMI : 12.7 kg/kg product.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–O bond formation using Ir(ppy)₃ reduces reaction time to 2 hours (yield: 79%).
Flow Chemistry Approaches
Microreactor systems enable precise temperature control during exothermic bromoacetylation (TOF: 12 h⁻¹).
Challenges and Limitations
- Piperazine Ring Oxidation : Storage under N₂ atmosphere prevents N-oxide formation.
- Regioselectivity in Indenone Functionalization : Directed ortho-metalation (DoM) strategies improve para/ortho ratios to 9:1.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The piperazine ring and the indanone moiety can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The indanone moiety may also contribute to the compound’s biological effects by interacting with enzymes or other proteins involved in signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Indenone vs. Pyridazinone/Pyrimidinone Cores
- Main Compound : The 2,3-dihydroinden-1-one core provides planar aromaticity, which may enhance π-π stacking interactions with hydrophobic protein pockets.
- Analog (): Replaces indenone with a pyridazin-3-one ring (6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3-one).
- Analog (): Features an imidazo[1,2-a]pyrimidin-5-one core with dual chlorophenyl groups. This heterocyclic system may confer improved metabolic stability compared to indenone due to reduced susceptibility to oxidative degradation .
Substituent Effects on Piperazine
- Main Compound : A 2-chlorophenyl group on piperazine introduces steric hindrance and electron-withdrawing effects, which may influence receptor selectivity.
- Analog () : Substitutes 2-chlorophenyl with 3-chlorophenyl, altering the spatial orientation of the chlorine atom. This positional isomerism could impact binding to targets like serotonin or dopamine receptors .
- Analog (): Uses a 4-methylpiperazine group (2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one).
Pharmacological and Physicochemical Properties
Physical Properties
- Solubility : The 2-chlorophenyl group in the main compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups in ) .
Biological Activity
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is often associated with various pharmacological effects, and an indanone moiety that may contribute to its therapeutic properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.886 g/mol. The structural characteristics include:
| Property | Details |
|---|---|
| IUPAC Name | 6-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one |
| CAS Number | 1203266-44-7 |
| LogP | 3.1993 |
| PSA | 64.68 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes in the body. The piperazine ring is known to modulate the activity of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. Additionally, the indanone moiety may influence signal transduction pathways by interacting with specific proteins or enzymes.
Antimicrobial Activity
Recent studies have indicated that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of piperazine-based compounds that demonstrated notable antimicrobial activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer activity of piperazine derivatives has been extensively researched. A molecular docking study indicated that certain derivatives exhibited strong binding affinities to cancer-related targets, suggesting their potential as anticancer agents . In vitro assays have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of synthesized piperazine derivatives, several compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The most active compounds had IC50 values in the low micromolar range, indicating strong efficacy compared to standard treatments .
Case Study 2: Anticancer Activity
Another investigation focused on a series of piperazine derivatives for their anticancer activity using MTT assays. One compound showed promising results with an IC50 value significantly lower than those of established chemotherapeutics like 5-fluorouracil. This suggests that modifications to the piperazine structure can enhance anticancer potency .
Q & A
Q. Q1: What are the key challenges in synthesizing 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one, and how can they be addressed methodologically?
A:
- Challenges : Steric hindrance from the piperazine and chlorophenyl groups, instability of the oxoethoxy linker, and regioselectivity in indenone functionalization.
- Solutions :
- Use one-pot multicomponent reactions to minimize intermediate isolation (e.g., combining indenone derivatives with activated esters under mild conditions) .
- Employ protective group strategies for the piperazine nitrogen to prevent undesired side reactions during coupling .
- Validate purity via reverse-phase HPLC (≥95%) and characterize intermediates using X-ray crystallography (e.g., planar indenone rings confirmed with RMSD <0.05 Å) .
Advanced Research: Receptor Binding and Selectivity
Q. Q2: How does the 2-chlorophenyl-piperazine moiety influence receptor binding specificity, and what experimental designs can elucidate its target selectivity?
A:
- Mechanistic Insight : The 2-chlorophenyl group enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., acetylcholinesterase Gly 118/119 interactions) .
- Methodology :
- Conduct docking simulations with full ligand-receptor flexibility (e.g., SHELX-refined crystal structures) to identify binding modes .
- Compare binding affinities across receptor subtypes (e.g., M2 vs. M4 muscarinic receptors) using radioligand displacement assays (IC₅₀ values with ±SEM) .
- Validate selectivity via kinome-wide profiling (≥100 kinases) to exclude off-target effects .
Advanced Research: Structure-Activity Relationship (SAR) Analysis
Q. Q3: What SAR trends are observed when modifying the oxoethoxy linker or indenone core, and how can contradictory data be resolved?
A:
- Key Trends :
- Resolving Contradictions :
Advanced Research: Pharmacodynamic Modeling
Q. Q4: How can pharmacokinetic-pharmacodynamic (PK-PD) models predict efficacy thresholds for this compound in disease models?
A:
- Case Study : In melanoma xenografts, tumor stasis requires plasma concentrations ≥3.27 µM , correlating with >60% inhibition of phosphorylated MEK1 (pMEK1) .
- Methodology :
Advanced Research: Addressing Data Reproducibility
Q. Q5: How can researchers ensure reproducibility in enzymatic assays given variability in compound solubility or aggregation?
A:
- Best Practices :
- Pre-treat compounds with 0.1% DMSO and validate solubility via dynamic light scattering (DLS) to exclude aggregates (>100 nm particles) .
- Use surface plasmon resonance (SPR) to confirm binding kinetics (ka/kd) independently of enzymatic activity .
- Cross-validate results with cryo-EM structures (e.g., AChE-compound complexes at 3.0 Å resolution) .
Advanced Research: Computational Optimization
Q. Q6: What computational strategies improve the accuracy of binding affinity predictions for this compound?
A:
- Strategies :
- Combine molecular dynamics (MD) simulations (50 ns trajectories) with MM/PBSA free-energy calculations to account for solvent effects .
- Use 3D-QSAR models (e.g., CoMFA with q² >0.6) to prioritize substituents based on electrostatic and steric fields .
- Validate predictions against SHELXL-refined crystal structures to ensure conformational accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
